

A Technical Guide to 3-Phenylisoxazole: Core Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylisoxazole

Cat. No.: B085705

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Abstract: This document provides a comprehensive technical overview of **3-Phenylisoxazole**, a key heterocyclic compound utilized in medicinal chemistry and materials science. It details the fundamental structure, physicochemical properties, and spectroscopic data of the molecule. Furthermore, this guide furnishes detailed experimental protocols for its synthesis via a common 1,3-dipolar cycloaddition pathway and summarizes its primary applications and safety considerations. The information is structured for accessibility by researchers, chemists, and professionals in drug development.

Chemical Structure and Identifiers

3-Phenylisoxazole is an aromatic organic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 3-position.^[1] This arrangement of a phenyl group and a heterocyclic isoxazole ring is a common scaffold in the development of pharmaceuticals and agrochemicals.^[2]

Diagram 1: Chemical structure of 3-Phenylisoxazole.

The compound is identified by several standard chemical registry numbers and notations, which are summarized in the table below.

Identifier	Value	Reference
CAS Number	1006-65-1	[3]
Molecular Formula	C ₉ H ₇ NO	[4]
Molecular Weight	145.16 g/mol	[4][5]
IUPAC Name	3-phenyl-1,2-oxazole	[5]
InChI	InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H	[6]
InChIKey	ZBRDJMFLJXFIGJ-UHFFFAOYSA-N	[6]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC=NO2</chem>	[6]
PubChem CID	136798	[2][5]

Physicochemical Properties

3-Phenylisoxazole typically presents as a crystalline solid.[1] While it is a widely cited compound, definitive experimental data for properties such as melting and boiling points are not consistently reported in the literature.[4] Its solubility varies depending on the solvent.[1]

Property	Value	Reference
Appearance	Crystalline solid	[1]
Melting Point	Not available	[4]
Boiling Point	Not available	[4]
Density	Not available	[4]
pKa	No experimental data available	
Solubility	Varies with solvent	[1]

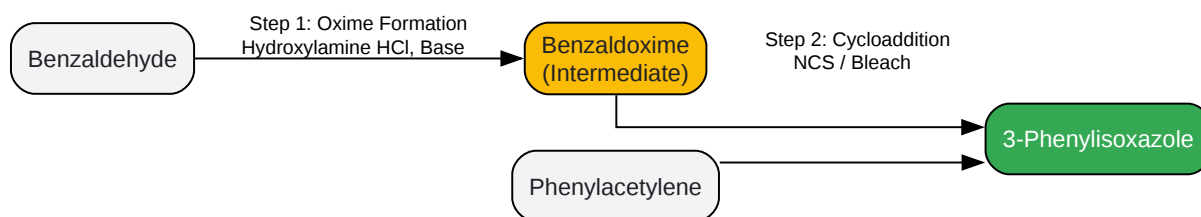
Spectroscopic Data

Detailed spectroscopic data for the unsubstituted **3-phenylisoxazole** is not readily available in the surveyed literature. However, the data for a closely related derivative, ethyl **3-phenylisoxazole-4-carboxylate**, provides a representative example of the expected spectral characteristics.

Spectrum Type	Data (for ethyl 3-phenylisoxazole-4-carboxylate)	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 9.01 (s, 1H), 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H), 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H)	[7]
¹³ C NMR (100 MHz, CDCl ₃)	δ 164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1	[7]
HRMS (ESI)	C ₁₂ H ₁₁ NO ₃ ([M+H] ⁺): calcd 218.0811, found 218.0810	[7]
Mass Spectrometry (Parent Compound)	The parent compound 3-Phenylisoxazole is expected to show a molecular ion peak (M ⁺) at m/z 145.	[5]

Experimental Protocols

The synthesis of **3-phenylisoxazole** is commonly achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[8] This process involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. A typical workflow is illustrated below.



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Diagram 2: General synthesis workflow for **3-Phenylisoxazole**.

Step 1: Synthesis of Benzaldoxime

Benzaldoxime is a stable intermediate prepared from benzaldehyde and hydroxylamine.^[9]

Materials:

- Benzaldehyde (21 g, 0.2 mol)
- Hydroxylamine hydrochloride (14 g, 0.2 mol)
- Sodium hydroxide (14 g, 0.35 mol)
- Water (40 mL)
- Diethyl ether
- Anhydrous sodium sulfate
- Carbon dioxide source

Procedure:

- In a suitable flask, dissolve sodium hydroxide in water and then add benzaldehyde. Mix thoroughly.^[10]
- Add hydroxylamine hydrochloride to the mixture in small portions while shaking continuously. The reaction is exothermic.^[10]

- Upon cooling, a crystalline mass should separate. If it does not, add sufficient water to redissolve any solids.[\[10\]](#)
- Saturate the solution by bubbling carbon dioxide through it. This will cause the benzaldoxime to separate out.[\[10\]](#)
- Extract the aqueous mixture with diethyl ether.
- Dry the combined ethereal extracts over anhydrous sodium sulfate.[\[10\]](#)
- Filter to remove the drying agent and remove the ether by rotary evaporation to yield the crude benzaldoxime. The product can be further purified by vacuum distillation.[\[10\]](#)

Step 2: Synthesis of 3-Phenylisoxazole (1,3-Dipolar Cycloaddition)

This step involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with phenylacetylene.[\[11\]](#)

Materials:

- Benzaldoxime (1.0 eq)
- Phenylacetylene (1.2 eq)
- N-Chlorosuccinimide (NCS) (1.1 eq) or aqueous sodium hypochlorite (bleach)
- A suitable base, such as triethylamine or pyridine (1.2 eq)
- Solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

- Dissolve benzaldoxime in the chosen solvent (e.g., DCM) in a reaction flask.
- Add the base (e.g., triethylamine) to the solution.

- Slowly add the chlorinating agent (NCS or bleach) to the stirred solution at room temperature. This reaction generates the intermediate benzohydroximoyl chloride, which is then dehydrochlorinated by the base to form benzonitrile oxide in situ.
- To this mixture, add phenylacetylene.
- Allow the reaction to stir at room temperature for several hours or until completion, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **3-phenylisoxazole**.

Applications

3-Phenylisoxazole and its derivatives are valuable building blocks in several fields:

- **Pharmaceutical Development:** The isoxazole scaffold is present in numerous bioactive molecules and is explored for its potential anti-inflammatory and analgesic properties.^[2] It serves as a key intermediate in the synthesis of drugs targeting various conditions, including neurological disorders.^[2]
- **Agrochemicals:** This compound is used in the formulation of pesticides and herbicides, contributing to crop protection.^[2]
- **Materials Science:** Due to its stability and reactivity, **3-phenylisoxazole** is employed in the synthesis of specialized polymers and dyes.^[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Phenylisoxazole** is classified with the following hazard:

- Hazard Statement: H302 - Harmful if swallowed.[5]
- Signal Word: Warning.[5]
- Precautionary Statements: Users should wash hands thoroughly after handling, not eat, drink or smoke when using this product, and rinse mouth if swallowed, seeking medical attention if feeling unwell.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

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